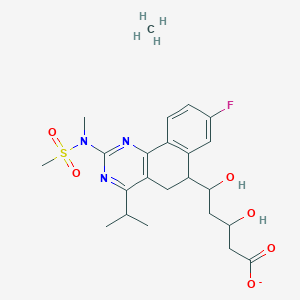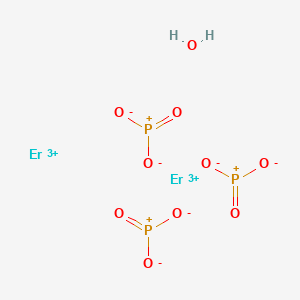![molecular formula C8H13F2N B12278763 9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)
9,9-Difluoro-3-azabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Difluoro-3-azabicyclo[331]nonane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-3-azabicyclo[3.3.1]nonane typically involves the introduction of fluorine atoms into a pre-existing azabicyclo[3.3.1]nonane framework. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9,9-Difluoro-3-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
9,9-Difluoro-3-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It may be explored for its potential pharmacological properties, including as a scaffold for drug design.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 9,9-Difluoro-3-azabicyclo[3.3.1]nonane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
9-Azabicyclo[3.3.1]nonane: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid: Contains an additional carboxylic acid group, which can alter its reactivity and solubility.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical that is used as a catalyst in oxidation reactions.
Uniqueness
The presence of two fluorine atoms in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H13F2N |
|---|---|
分子量 |
161.19 g/mol |
IUPAC名 |
9,9-difluoro-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)6-2-1-3-7(8)5-11-4-6/h6-7,11H,1-5H2 |
InChIキー |
NGVPSBONRJASED-UHFFFAOYSA-N |
正規SMILES |
C1CC2CNCC(C1)C2(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)


![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)
![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)





![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)
